molecular formula C13H17N3O B11877474 1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11877474
M. Wt: 231.29 g/mol
InChI Key: WAXIBONTFPFFGL-UHFFFAOYSA-N
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Description

1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound that features a unique structural motif where a piperidine ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the spiro-condensation of cyclic enoles with pyrrole-2,3-diones. This reaction is highly efficient and enables the formation of the spiro pyrrole fragment in high yields . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinazolinone moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-methylspiro[3H-quinazoline-2,3'-piperidine]-4-one

InChI

InChI=1S/C13H17N3O/c1-16-11-6-3-2-5-10(11)12(17)15-13(16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,17)

InChI Key

WAXIBONTFPFFGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCCNC3

Origin of Product

United States

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